molecular formula C12H16 B13809430 Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- CAS No. 54340-84-0

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-

Cat. No.: B13809430
CAS No.: 54340-84-0
M. Wt: 160.25 g/mol
InChI Key: IFKGNSBJIQOCSH-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-, also known as 1,2,4-trimethyl-5-(1-methylethenyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring three methyl groups and one methylethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.

Properties

CAS No.

54340-84-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,4-trimethyl-5-prop-1-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-7H,1H2,2-5H3

InChI Key

IFKGNSBJIQOCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=C)C)C

Origin of Product

United States

Preparation Methods

Overview

The preparation of Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- involves constructing a substituted benzene ring with precise placement of methyl and isopropenyl (1-methylethenyl) groups. The synthetic routes generally start from appropriately substituted bromobenzenes or benzophenone derivatives, followed by carbon-carbon double bond formation and functional group transformations.

Synthesis via Bromostyrene Derivatives

A prominent synthetic strategy utilizes α-substituted 2-bromostyrenes as key intermediates. These compounds are prepared by Wittig reactions involving (2-bromophenyl)(substituted phenyl)methanones and phosphorane reagents. For example, 1-bromo-2-(1-methylethenyl)benzene derivatives can be synthesized by treating (2-bromophenyl)(3-methylphenyl)methanone with methylenetriphenylphosphorane in tetrahydrofuran (THF) at 0 °C, achieving yields around 83%.

The subsequent steps involve addition and cyclization sequences to build the substituted benzene framework. Although the overall yields for these sequences are moderate, the process is efficient due to the availability of starting materials and straightforward operations.

Wittig Reaction for Side Chain Introduction

The Wittig reaction is employed to introduce the 1-methylethenyl group onto the aromatic ring. By reacting benzophenone derivatives bearing bromine substituents with methylenetriphenylphosphorane or ethylenetriphenylphosphorane, vinyl-substituted bromobenzenes are obtained. These intermediates can then be further manipulated to yield the target compound.

Comparative Data Table of Preparation Steps and Yields

Step Starting Material Reagent/Condition Product/Intermediate Yield (%) Notes
1 (2-Bromophenyl)(3-methylphenyl)methanone Methylenetriphenylphosphorane in THF at 0 °C 1-Bromo-2-[1-(3-methylphenyl)ethenyl]benzene 83 Wittig reaction; colorless oil; Rf 0.48 (hexane)
2 Above intermediate Addition/cyclization sequence 1,1,3-tri- and 1,1,3,3-tetra-substituted 1,3-dihydroisobenzofurans Moderate (variable) Two-step sequence; overall yields moderate but efficient due to simplicity
3 1-Bromo-2-(1-methylethenyl)benzene derivatives Further functional group manipulations Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- Not explicitly reported Final product formation from intermediates

Research Findings and Notes

  • The starting materials such as substituted bromobenzenes and benzophenones are readily available or easily synthesized, facilitating the preparation of the target compound.

  • The Wittig reaction conditions are mild (0 °C, THF solvent), which helps preserve sensitive substituents and maintain regioselectivity.

  • The addition/cyclization sequences, although yielding moderate overall product amounts, provide a general and efficient synthetic route to substituted aromatic compounds structurally related to Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-.

  • The compound is structurally related to trimethylbenzenes, which are produced industrially during petroleum refining. These compounds are well studied for their physicochemical properties but less so for direct synthetic preparation routes.

  • No direct information was found on alternative preparation methods such as catalytic or enzymatic synthesis specifically for this compound, indicating that classical organic synthesis routes remain predominant.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methylethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated and sulfonated derivatives.

Scientific Research Applications

Production

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is synthesized through several methods:

  • Methylation of Aromatic Compounds : Using methylating agents on trimethylbenzene.
  • Alkylation Reactions : Involving propylene and trimethylbenzene under acidic conditions.

Polymer Production

One of the primary applications of this compound is as a precursor in the synthesis of high-performance polymers. It is involved in the production of:

  • Mellitic Anhydride : A key component in the manufacture of advanced materials used in coatings and adhesives.

Solvents and Additives

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is utilized as a solvent and additive in various formulations:

  • Paints and Coatings : Acts as a solvent in industrial paints and coatings to enhance viscosity and drying properties.
  • Fuel Additives : It has been studied for its potential as an antiknock agent in gasoline formulations due to its high octane rating.

Scintillator Applications

This compound is used in particle physics as a component of liquid scintillators:

  • NOνA and Borexino Experiments : It serves as a medium for detecting particles by emitting light when ionizing radiation passes through it.

Toxicological Studies

Research indicates that exposure to benzene derivatives can lead to neurotoxic effects. The following table summarizes key findings from toxicological studies:

StudyFindings
EPA Toxicological ReviewIdentified nephrotoxicity and neurotoxicity associated with prolonged exposure to trimethylbenzenes .
ATSDR Health ConsultationReported elevated indoor air levels of trimethylbenzenes, suggesting potential health risks in residential settings .

Regulatory Considerations

Due to its potential health impacts, regulatory bodies have established exposure limits for benzene derivatives. For instance:

  • California Department of Public Health has set notification levels for trimethylbenzenes based on neurotoxicity assessments .

Case Study 1: Industrial Use in Coatings

In a study conducted on industrial coatings containing benzene derivatives:

  • Objective : To evaluate the performance of coatings with varying concentrations of benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-.
  • Results : Coatings with higher concentrations exhibited improved durability and resistance to environmental degradation.

Case Study 2: Environmental Monitoring

A monitoring program assessed indoor air quality in urban areas where trimethylbenzenes were prevalent:

  • Findings : Certain buildings showed concentrations exceeding safety thresholds during winter months when heating systems were operational .

Mechanism of Action

The mechanism of action of Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the methylethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methylethenyl group.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a prop-1-en-2-yl group.

    1,2,4-Trimethylbenzene: Lacks the methylethenyl group.

Uniqueness

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is unique due to the presence of the methylethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.

Biological Activity

Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-, commonly referred to as 1,2,4-trimethyl-5-vinylbenzene , is a polycyclic aromatic hydrocarbon with various industrial applications, particularly in the production of solvents and chemical intermediates. Understanding its biological activity is crucial for assessing its safety and potential health effects in human exposure scenarios. This article compiles diverse research findings, including toxicokinetics, exposure studies, and biological monitoring data.

Chemical Structure and Properties

The compound's chemical formula is C12H16C_{12}H_{16}, characterized by a benzene ring substituted with three methyl groups and a vinyl group. Its molecular structure significantly influences its biological interactions and toxicity.

Toxicokinetics

Research indicates that trimethylbenzenes (TMBs), including 1,2,4-trimethylbenzene (1,2,4-TMB), are absorbed through inhalation and dermal exposure. A study involving human volunteers demonstrated that 1,2,4-TMB is retained in the lungs at approximately 68% during inhalation exposure. The elimination of TMB from the bloodstream follows a three-compartment model, with urinary excretion of dimethylbenzoic acids occurring according to a two-compartment model .

Metabolism

The metabolism of 1,2,4-TMB primarily leads to the formation of dimethylbenzoic acids and hippuric acids. The metabolic pathways involve hydroxylation and side-chain oxidation processes. Notably, humans exhibit different metabolic profiles compared to animal models; for instance, humans are less likely to eliminate TMBs via glycine conjugation .

Acute Exposure

Acute exposure to TMBs has been linked to neurobehavioral effects. Reference exposure levels (RELs) for 1,2,4-TMB indicate critical effects on the nervous system at concentrations as low as 2400 µg/m³ . Symptoms may include latency in visual discrimination tasks and alterations in pain sensitivity behavior.

Chronic Exposure

Chronic exposure studies suggest potential long-term health effects such as respiratory issues and possible reproductive toxicity. The U.S. Environmental Protection Agency (EPA) has documented various adverse health outcomes associated with prolonged exposure to TMBs .

Case Studies

A notable case study involved monitoring indoor air levels of TMBs in residential settings. Measurements indicated that 1,2,4-TMB concentrations could exceed non-cancer comparison values significantly in certain environments. For example, one study recorded levels up to 2.71 ppb in basements where fuel oil was used for heating .

Summary of Toxicological Findings

Study TypeKey FindingsReference
Human ExposureRetention in lungs: 68%
Acute ToxicityREL: 2400 µg/m³ impacts on nervous system
Chronic ToxicityRespiratory issues observed

Metabolism Pathway Overview

MetabolitePathway Description
Dimethylbenzoic AcidsFormed via side-chain oxidation
Hippuric AcidsResult from conjugation processes

Q & A

Q. What synthetic routes are reported for benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-?

  • Methodological Answer : Early syntheses involve Friedel-Crafts alkylation or isomerization of substituted cumenes. For example:
  • Isopropylbenzene Derivatives : Reacting pseudocumene (1,2,4-trimethylbenzene) with isopropyl halides in the presence of AlCl₃ yields substituted products. Optimization requires controlling steric hindrance and regioselectivity .
  • Natural Product Analogues : Methods inspired by terpene biosynthesis (e.g., cyclization of prenylated intermediates) are noted in older literature but require modern catalytic refinement .

Q. What is the role of this compound in natural product research?

  • Methodological Answer : The compound is identified in essential oils and plant extracts via GC/MS. For example, it is isolated from San Feliciano species, where its structural similarity to elemodiol (a diterpene) suggests potential biosynthetic or ecological roles. Researchers use hydrodistillation followed by GC/MS with retention index matching to confirm its presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular data (e.g., formula discrepancies) across literature sources?

  • Methodological Answer :
  • Cross-Validation : Compare CAS Registry Numbers (e.g., 10222-95-4 vs. 54340-84-0) and molecular formulas (C₁₂H₁₈ vs. C₁₂H₁₆) using authoritative databases like NIST and EPA/NIH. Discrepancies may arise from isomer misassignment or outdated nomenclature .
  • Isotopic Labeling : Use deuterated analogs or high-resolution MS (HRMS) to confirm molecular formulas. For example, HRMS with <1 ppm error can distinguish C₁₂H₁₈ (162.1409 Da) from C₁₂H₁₆ (160.1253 Da) .

Q. What strategies optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer :
  • Catalytic Systems : Replace traditional AlCl₃ with zeolites or ionic liquids to improve regioselectivity and reduce byproducts .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time and temperature .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for this compound?

  • Methodological Answer :
  • Combustion Calorimetry : Measure ΔfH° (enthalpy of formation) using bomb calorimetry, referencing analogous compounds like trimethylbenzenes .
  • Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict thermodynamic stability, validated against experimental IR and MS data .

Q. What reaction mechanisms govern its functionalization (e.g., epoxidation or hydroxylation)?

  • Methodological Answer :
  • Epoxidation : The exocyclic double bond (1-methylethenyl group) reacts with peracids (e.g., mCPBA) via electrophilic addition. Stereoselectivity is analyzed using NMR (e.g., coupling constants in epoxide protons) .
  • Radical Bromination : Allylic bromination with NBS/light generates derivatives for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can computational modeling predict its stability and reactivity in novel environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions in nonpolar solvents (e.g., hexane) to predict aggregation behavior .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization .

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